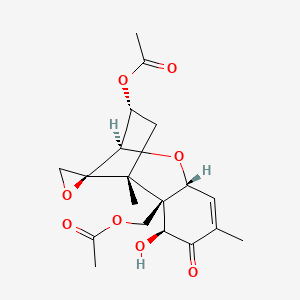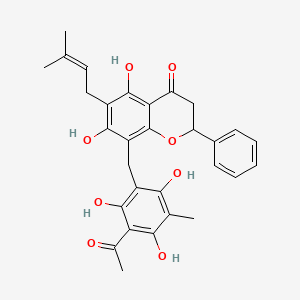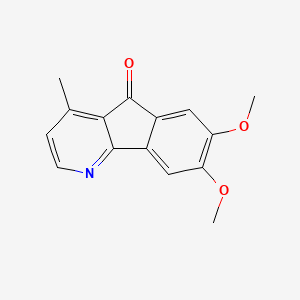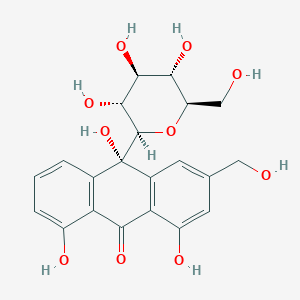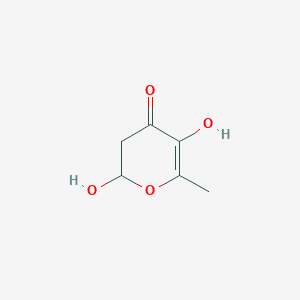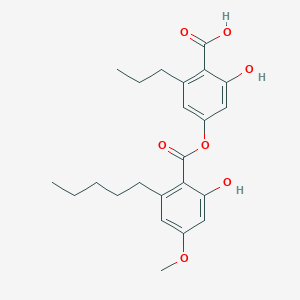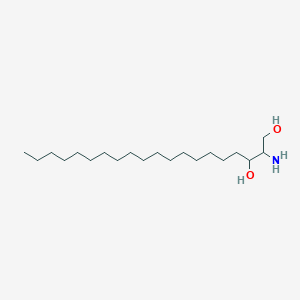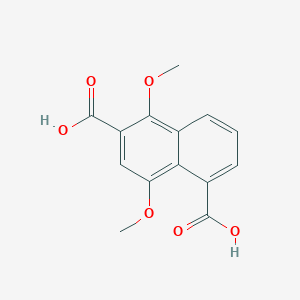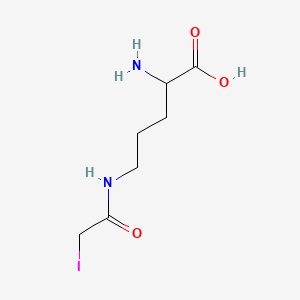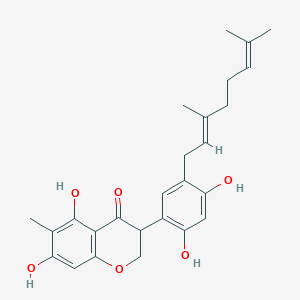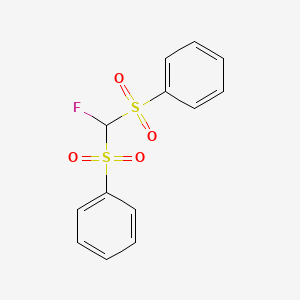
Fluorobis(phenylsulfonyl)methane
描述
Fluorobis(phenylsulfonyl)methane is a colorless solid compound that is stable in air and easily handled. It has gained significant attention in the field of organic chemistry due to its unique properties and versatility as a monofluoromethylation reagent. The compound is known for its ability to introduce fluoroalkyl functionalities into molecules, which is a valuable transformation in synthetic chemistry .
作用机制
Target of Action
Fluorobis(phenylsulfonyl)methane primarily targets a variety of electrophiles . The electron-withdrawing nature of the phenylsulfonyl groups increases the acidity of the proton in the adjacent carbon atom, making its deprotonation facile and giving rise to a resonance-stabilized fluoromethide species .
Mode of Action
This compound acts as a pronucleophile . It undergoes deprotonation to form a resonance-stabilized fluoromethide species . This species can then react with several electrophiles .
Biochemical Pathways
This compound is involved in the monofluoromethylation of molecules . This is an important transformation employed as a strategy to introduce fluoroalkyl functionalities into molecules . Among the known reactions, nucleophilic monofluoromethylation stands out as an important approach .
Pharmacokinetics
The compound’s ability to react with a variety of electrophiles suggests it may have broad reactivity and potential bioavailability .
Result of Action
The result of this compound’s action is the formation of monofluoromethylated compounds . These compounds can be further converted to other useful compounds, such as monofluoro-methylated ibuprofen .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of suitable electrophiles and the conditions under which the reaction takes place . .
生化分析
Biochemical Properties
Fluorobis(phenylsulfonyl)methane plays a crucial role in biochemical reactions, particularly in nucleophilic monofluoromethylation. The electron-withdrawing nature of the phenylsulfonyl groups increases the acidity of the proton in the adjacent carbon atom, facilitating its deprotonation and giving rise to a resonance-stabilized fluoromethide species . This species can react with several electrophiles, making this compound a versatile reagent. It interacts with various enzymes, proteins, and other biomolecules, including Michael acceptors, to form C-protected monofluoromethyl compounds .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form resonance-stabilized fluoromethide species allows it to participate in reactions that can alter cellular activities . For instance, it can modify the activity of enzymes involved in metabolic pathways, thereby impacting cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its ability to act as a nucleophilic monofluoromethylating reagent. The compound’s electron-withdrawing phenylsulfonyl groups increase the acidity of the adjacent proton, facilitating its deprotonation and the formation of a resonance-stabilized fluoromethide species . This species can then interact with various electrophiles, leading to the formation of monofluoromethylated compounds. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic pathways . Threshold effects have been identified, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . The compound’s ability to form resonance-stabilized fluoromethide species allows it to participate in reactions that alter metabolic flux and metabolite levels . These interactions can have significant effects on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical factors that determine its effectiveness in biochemical reactions and its impact on cellular functions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function within the cell . Understanding the subcellular distribution of this compound is essential for elucidating its role in various biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions: Fluorobis(phenylsulfonyl)methane can be synthesized through the electrophilic fluorination of bis(phenylsulfonyl)methane. The process involves the use of potassium fluoride and 18-crown-6 in anhydrous acetonitrile, followed by oxidation with Oxone® in methanol and water . The reaction conditions typically include refluxing the mixture for an extended period (e.g., 120 hours) and subsequent cooling and extraction steps .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the large-scale synthesis of this compound follows similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency .
化学反应分析
Types of Reactions: Fluorobis(phenylsulfonyl)methane undergoes various types of reactions, including nucleophilic substitution, Michael addition, and allylic alkylation . The compound’s acidity allows for facile deprotonation, making it a good nucleophile that can react with several electrophiles .
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves mild bases for deprotonation and suitable electrophiles for the reaction.
Michael Addition: Utilizes Michael acceptors to form C-protected monofluoromethyl compounds.
Allylic Alkylation: Catalyzed by iridium complexes to achieve regio- and enantioselective products.
Major Products: The reactions of this compound often yield monofluoromethylated compounds, which are valuable intermediates in organic synthesis .
科学研究应用
Fluorobis(phenylsulfonyl)methane has a wide range of applications in scientific research:
相似化合物的比较
Fluorobis(phenylsulfonyl)methane is unique due to its stability and ease of handling compared to other fluoromethylation reagents. Similar compounds include:
Fluoromethyl phenyl sulfone: Used in similar nucleophilic substitution reactions.
Benzenesulfonyl fluoride: Another fluorinated reagent with different reactivity profiles.
Ethyl 2-fluoroacetoacetate: Utilized in monofluoromethylation reactions but with distinct properties and applications.
This compound stands out due to its versatility and effectiveness in various synthetic transformations, making it a valuable tool in organic chemistry .
属性
IUPAC Name |
[benzenesulfonyl(fluoro)methyl]sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO4S2/c14-13(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZGMBZILYZZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(F)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910650-82-7 | |
| Record name | 910650-82-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


